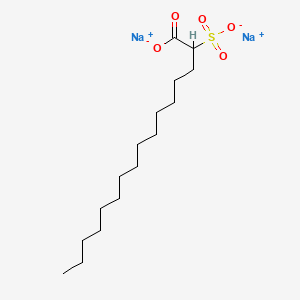
Disodium 2-sulphonatopalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-sulphonatopalmitate is a chemical compound with the molecular formula C16H30Na2O5S and a molecular weight of 380.45 g/mol . It is a white to pale yellow powder that is highly soluble in water, forming stable aqueous solutions . This compound is known for its surfactant properties, which allow it to reduce the surface tension of liquids .
Métodos De Preparación
Disodium 2-sulphonatopalmitate can be synthesized through a reaction between palmitic acid and isopropyl sulfonic acid . The process involves two main steps:
Formation of Sodium Palmitate: Palmitic acid reacts with a base, such as sodium hydroxide, to form sodium palmitate.
Sulfonation: Sodium palmitate then reacts with isopropyl sulfonic acid to produce this compound.
Análisis De Reacciones Químicas
Disodium 2-sulphonatopalmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler compounds, although these reactions are less common.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Disodium 2-sulphonatopalmitate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: It is employed in biological studies to investigate cell membrane interactions due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of disodium 2-sulphonatopalmitate primarily involves its surfactant properties. It interacts with the lipid bilayers of cell membranes, altering their permeability and fluidity. This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
Disodium 2-sulphonatopalmitate can be compared with other sulfonated fatty acids, such as:
Disodium 2-sulfonatohexadecanoate: Similar in structure but may have different solubility and surfactant properties.
Sodium dodecyl sulfate: Another surfactant with a shorter carbon chain, leading to different physical and chemical properties.
This compound is unique due to its specific molecular structure, which provides distinct surfactant properties and solubility characteristics .
Propiedades
Número CAS |
5896-55-9 |
|---|---|
Fórmula molecular |
C16H30Na2O5S |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
disodium;2-sulfonatohexadecanoate |
InChI |
InChI=1S/C16H32O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21;;/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21);;/q;2*+1/p-2 |
Clave InChI |
FEUSCULRJXSZAE-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Descripción física |
Pellets or Large Crystals |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


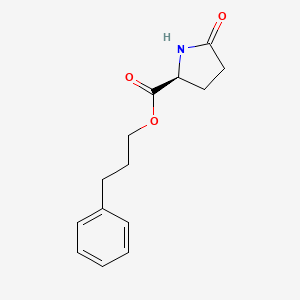
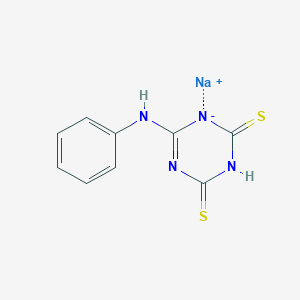
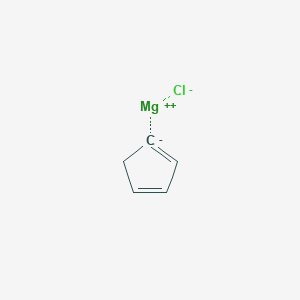
![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)
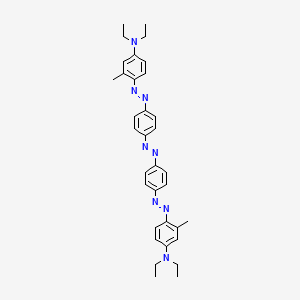
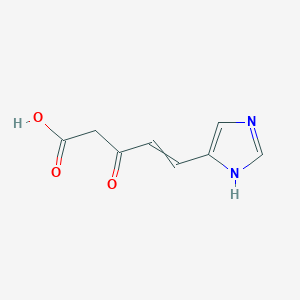
![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
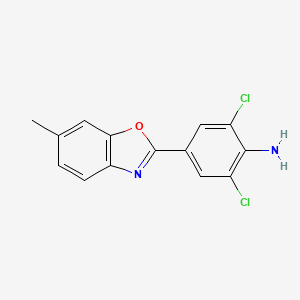
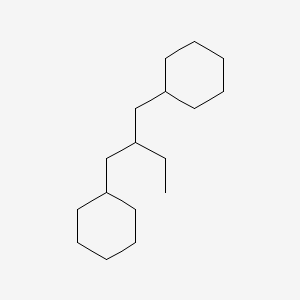
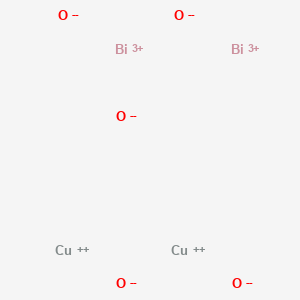

![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
